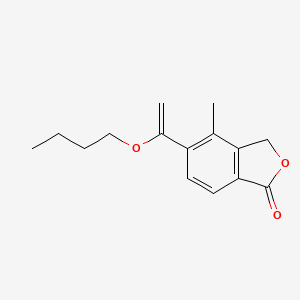
5-(1-butoxy-vinyl)-4-methyl-3H-isobenzofuran-1-one
Cat. No. B8703156
M. Wt: 246.30 g/mol
InChI Key: BHTMKHGHJQFVPH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US09108947B2
Procedure details


To a 1 L 3-neck flask equipped with overhead stirrer was added crude 5-(1-butoxy-vinyl)-4-methyl-3H-isobenzofuran-1-one (55.8 g) and THF (315 mL). The solution was cooled to <5° C. after which water (79 mL) was added and the solution was maintained at <5° C. NBS (41.6 g) was then added portionwise while maintaining Tmax=19° C. The solution was then warmed to room temperature for 30 minutes. HBr (48%, 0.241 mL) was added and the reaction was aged at room temperature for approximately 1 hour after which 236 mL water was then added to the batch. A water bath was used to maintain temp at 20° C. Another 315 mL of water was added (solvent composition 1:2 THF:water) and the slurry was cooled to 15° C. The resulting solids were filtered and washed with a cold 1:2 THF:water (15° C.): 150 mL displacement wash followed by 100 mL slurry wash. The solids were dried under vacuum at room temperature to provide 5-(2-bromo-acetyl)-4-methyl-3H-isobenzofuran-1-one.
Quantity
55.8 g
Type
reactant
Reaction Step One









Identifiers


|
REACTION_CXSMILES
|
C([O:5][C:6]([C:8]1[C:9]([CH3:18])=[C:10]2[C:14](=[CH:15][CH:16]=1)[C:13](=[O:17])[O:12][CH2:11]2)=[CH2:7])CCC.C1C(=O)N([Br:26])C(=O)C1.Br>O.C1COCC1>[Br:26][CH2:5][C:6]([C:8]1[C:9]([CH3:18])=[C:10]2[C:14](=[CH:15][CH:16]=1)[C:13](=[O:17])[O:12][CH2:11]2)=[O:7]
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
55.8 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CCC)OC(=C)C=1C(=C2COC(C2=CC1)=O)C
|
|
Name
|
|
|
Quantity
|
315 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
Step Two
|
Name
|
|
|
Quantity
|
41.6 g
|
|
Type
|
reactant
|
|
Smiles
|
C1CC(=O)N(C1=O)Br
|
Step Three
|
Name
|
|
|
Quantity
|
0.241 mL
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Four
Step Five
|
Name
|
|
|
Quantity
|
236 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Step Six
|
Name
|
|
|
Quantity
|
79 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
19 °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
To a 1 L 3-neck flask equipped with overhead stirrer
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
was added
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the solution was maintained at <5° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was then warmed to room temperature for 30 minutes
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A water bath was used
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to maintain temp at 20° C
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
the slurry was cooled to 15° C
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The resulting solids were filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with a cold 1:2 THF
|
WASH
|
Type
|
WASH
|
|
Details
|
water (15° C.): 150 mL displacement wash
|
WASH
|
Type
|
WASH
|
|
Details
|
wash
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solids were dried under vacuum at room temperature
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrCC(=O)C=1C(=C2COC(C2=CC1)=O)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
